2-(2-Naphthyloxy)propanohydrazide

Description

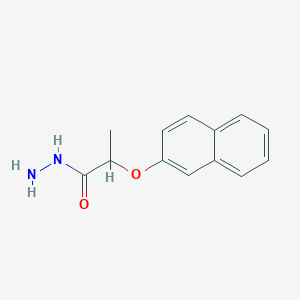

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-naphthalen-2-yloxypropanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-9(13(16)15-14)17-12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,14H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBRKRFSNWOXEKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NN)OC1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385339 | |

| Record name | 2-(2-naphthyloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143540-88-9 | |

| Record name | 2-(2-naphthyloxy)propanohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Naphthyloxy Propanohydrazide

Synthetic Pathways for Propanohydrazide Core Formation

The formation of the 2-(2-Naphthyloxy)propanohydrazide core is typically achieved through a two-step process starting from the corresponding carboxylic acid, 2-(2-Naphthyloxy)propanoic acid. This involves an initial esterification followed by hydrazinolysis.

The synthesis of acid hydrazides commonly begins with the conversion of a carboxylic acid to its more reactive ester derivative. ekb.eg In the case of this compound, the precursor 2-(2-Naphthyloxy)propanoic acid is first esterified. A standard method involves refluxing the carboxylic acid in an alcohol, such as absolute ethanol (B145695) or methanol, in the presence of a catalytic amount of a strong acid like concentrated sulfuric acid. ekb.egosti.gov This acid-catalyzed esterification, known as the Fischer esterification, efficiently produces the corresponding ethyl or methyl 2-(2-naphthyloxy)propanoate. Continuous flow systems have also been developed for the rapid and efficient synthesis of esters from carboxylic acids, which could be applied here. osti.gov

The crucial step in forming the hydrazide is the hydrazinolysis of the previously synthesized ester. hhu.de This reaction involves the condensation of the ester (e.g., methyl or ethyl 2-(2-naphthyloxy)propanoate) with hydrazine (B178648) hydrate (B1144303). chemicalbook.comnih.gov Typically, the ester is dissolved in a suitable alcoholic solvent, most commonly ethanol, and an excess of hydrazine hydrate is added. chemicalbook.comresearchgate.net The mixture is then heated under reflux for several hours. ekb.egchemicalbook.com The use of excess hydrazine hydrate helps to drive the reaction to completion and minimize the formation of undesired side products like 1,2-diacylhydrazines. orgsyn.org Upon cooling the reaction mixture, the desired this compound often precipitates as a solid and can be isolated by filtration. researchgate.net

| Ester Substrate | Hydrazine Hydrate (Equivalents) | Solvent | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (2-naphthyloxy)acetic acid ethyl ester | 5 eq | Ethanol | Reflux, 18-24 h | 98% | chemicalbook.com |

| Ethyl 2-(4-isobutylphenyl)propanoate | Not specified (excess) | Ethanol | Reflux, 5 h | Not specified | ekb.eg |

| Fatty acid methyl esters | 2 eq | Ethanol | Reflux, 3-4 h | Not specified | nih.gov |

| Various esters | 15-20x | Ethanol | Reflux | High | researchgate.net |

Derivatization Strategies from the this compound Scaffold

The presence of a reactive hydrazide moiety (-CONHNH₂) makes this compound a valuable starting material for synthesizing a wide range of derivatives, particularly N'-substituted hydrazones and various heterocyclic compounds.

Acid hydrazides readily undergo condensation reactions with aldehydes and ketones to form N'-substituted hydrazones, also known as acylhydrazones. nih.gov To synthesize hydrazone derivatives of this compound, the hydrazide is typically reacted with a selected aromatic or heteroaromatic aldehyde in a solvent like ethanol or methanol. nih.gov The reaction is often catalyzed by a few drops of acid, such as glacial acetic acid, and may require heating under reflux to go to completion. This reaction provides a straightforward method to introduce a variety of substituents onto the hydrazide scaffold, creating a library of diverse molecules. chemicalbook.com

| Aldehyde Reactant | Resulting Hydrazone Substituent |

|---|---|

| Benzaldehyde | N'-benzylidene |

| 4-Methoxybenzaldehyde | N'-(4-methoxybenzylidene) |

| 4-Chlorobenzaldehyde | N'-(4-chlorobenzylidene) |

| Pyridine-4-carbaldehyde | N'-(pyridin-4-ylmethylene) |

| Furfural | N'-(furan-2-ylmethylene) |

The this compound scaffold is an excellent precursor for the synthesis of five-membered heterocyclic rings like oxadiazoles (B1248032) and triazoles, which are important motifs in medicinal chemistry. ijpsm.comnih.gov

1,3,4-Oxadiazoles: There are several methods for converting acid hydrazides into 1,3,4-oxadiazoles. One common route involves reacting the hydrazide with carbon disulfide in an alkaline medium (e.g., potassium hydroxide (B78521) in ethanol) followed by heating. nih.gov This initially forms a dithiocarbazate salt, which upon heating cyclizes to a 5-mercapto-1,3,4-oxadiazole derivative. nih.gov Another approach is the reaction of the hydrazide with an acyl chloride to form an N,N'-diacylhydrazine intermediate, which can then be cyclized to a 2,5-disubstituted-1,3,4-oxadiazole using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid.

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from this compound can be achieved by reacting it with aryl or alkyl isothiocyanates. nih.gov This reaction yields a thiosemicarbazide (B42300) intermediate. Subsequent cyclization of the thiosemicarbazide, typically by heating in an alkaline solution (e.g., NaOH), results in the formation of a 5-substituted-4-aryl/alkyl-4H-1,2,4-triazole-3-thiol. nih.gov These triazole-thiones can be further modified at the thiol group.

Modern synthetic chemistry emphasizes the development of one-pot multi-component reactions (MCRs) to enhance efficiency, reduce waste, and simplify synthetic procedures. clockss.orgrsc.org Such strategies can be applied to the derivatization of this compound. For instance, a one-pot synthesis of a 1,2,4-triazol-3-one derivative could involve the reaction of the hydrazide with a primary amine, which proceeds through an intermediate that cyclizes to form the triazole ring. nih.govorganic-chemistry.org These MCRs often involve cascade reactions where the product of one step becomes the substrate for the next in the same reaction vessel without the need for isolating intermediates. rsc.org This approach allows for the rapid construction of complex heterocyclic systems from simple starting materials. clockss.orgnih.gov

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Oxadiazoles, Triazoles)

Oxidative Cyclization Methodologies

Oxidative cyclization is a key strategy for the conversion of hydrazides into five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles. These reactions involve the formation of a new ring system through an oxidation process, often facilitated by a variety of reagents.

One of the most common applications of oxidative cyclization of hydrazides is the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles. This transformation can be achieved by reacting the hydrazide with an aldehyde to form an N'-arylidene acetohydrazide intermediate, which is then cyclized in the presence of an oxidizing agent. A variety of oxidizing agents have been employed for this purpose, including hypervalent iodine compounds. mdpi.com Another approach involves the direct annulation of hydrazides with methyl ketones, which is proposed to proceed through the oxidative cleavage of Csp3-H bonds, followed by cyclization and deacylation. mdpi.com

Furthermore, the reaction of hydrazides with carbon disulfide under basic conditions is a well-established method for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiones. This reaction proceeds through the formation of a dithiocarbazate salt, which then undergoes intramolecular cyclization with the elimination of water.

Another significant application of oxidative cyclization is the synthesis of 1,2,4-triazole (B32235) derivatives. For instance, N-(2,2,2-trifluoro-1-(arylimino)ethyl)benzimidamide intermediates can undergo intramolecular oxidative cyclization using iodine/potassium iodide to yield 1,3-diaryl-5-(trifluoromethyl)-1H-1,2,4-triazoles in excellent yields. nih.gov This methodology highlights the utility of iodine as an effective oxidizing agent for the formation of the triazole ring system.

The table below summarizes potential oxidative cyclization reactions starting from this compound, based on established methodologies for other hydrazides.

| Starting Material | Reagent(s) | Product | Heterocyclic Core |

| This compound | 1. Aromatic Aldehyde2. Oxidizing Agent (e.g., I₂, Bromine) | 2-(1-(2-naphthyloxy)ethyl)-5-aryl-1,3,4-oxadiazole | 1,3,4-Oxadiazole |

| This compound | 1. Carbon Disulfide2. Base (e.g., KOH) | 5-(1-(2-naphthyloxy)ethyl)-1,3,4-oxadiazole-2-thione | 1,3,4-Oxadiazole-2-thione |

| Intermediate from this compound | Iodine/Potassium Iodide | Substituted 1,2,4-Triazole | 1,2,4-Triazole |

Advanced Synthetic Techniques and Reaction Optimization

To enhance the efficiency, yield, and environmental sustainability of synthesizing heterocyclic compounds from this compound, advanced synthetic techniques such as microwave-assisted and ultrasound-assisted synthesis can be employed. These methods often lead to significant reductions in reaction times, increased product purity, and simpler work-up procedures compared to conventional heating methods. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the synthesis of heterocyclic compounds. nih.govmdpi.comnih.gov The application of microwave energy can dramatically accelerate reaction rates by promoting efficient and uniform heating of the reaction mixture. For the synthesis of derivatives from this compound, microwave-assisted synthesis could be applied to the cyclization steps, potentially leading to higher yields in shorter time frames. For example, the synthesis of 1,3,4-oxadiazoles, which can require several hours of reflux under conventional conditions, might be completed in a matter of minutes under microwave irradiation. nih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green and efficient synthetic methodology. nih.govijsssr.combeilstein-journals.org The phenomenon of acoustic cavitation, the formation, growth, and implosive collapse of bubbles in a liquid, generates localized hot spots with high temperature and pressure, which can enhance reaction rates and yields. ijsssr.com Ultrasound-assisted synthesis has been successfully used for the production of various heterocyclic compounds, including thiazoles and triazoles. ijsssr.comnih.gov The conjugation of hydrazides with aldehydes to form acylhydrazones, a key step in the synthesis of many heterocyclic derivatives, can be achieved in excellent yields within minutes using ultrasound. mdpi.com

The following table illustrates how these advanced techniques could be applied to optimize the synthesis of heterocyclic derivatives from this compound.

| Reaction Type | Conventional Method (Typical Conditions) | Advanced Technique | Potential Advantages |

| Formation of Acylhydrazone | Reflux in ethanol for several hours | Ultrasound-Assisted Synthesis (room temperature, minutes) | Faster reaction, higher yield, energy efficiency mdpi.com |

| Cyclization to 1,3,4-Oxadiazole | Reflux with dehydrating agent for hours | Microwave-Assisted Synthesis (minutes) | Drastically reduced reaction time, improved yield nih.gov |

| Synthesis of Thiazole Derivatives | Reflux in a suitable solvent for hours | Ultrasound-Assisted Synthesis (minutes to hours) | Shorter reaction time, better yield, milder conditions ijsssr.com |

Biological Activity and Pharmacological Investigations of 2 2 Naphthyloxy Propanohydrazide and Its Analogues

Broad Spectrum of Biological Activities Associated with Hydrazide Compounds

Hydrazides and their derivatives, hydrazones, are a class of organic compounds that have garnered significant interest in both organic chemistry and the biological sciences due to their remarkable and diverse biological activities. hygeiajournal.com These compounds, featuring the active functional group (-C(=O)NHNH2), are key intermediates in the synthesis of various heterocyclic compounds and are themselves associated with a wide range of pharmacological effects. mdpi.com

The spectrum of biological activities attributed to hydrazide-containing compounds is extensive, encompassing:

Antimicrobial properties: This includes antibacterial, antifungal, and antiviral activities. mdpi.comhygeiajournal.com

Anti-inflammatory and analgesic effects: Many hydrazide derivatives have shown potential in mitigating inflammation and pain. mdpi.comnih.gov

Anticonvulsant and antidepressant activities: Certain hydrazones have been investigated for their potential in managing seizures and depression. researchgate.netnih.gov

Anticancer and antiproliferative potential: The hydrazide scaffold is a feature in some compounds studied for their ability to inhibit cancer cell growth. mdpi.comrjptonline.org

Other therapeutic areas: Research has also explored their use as antimalarial, antitubercular, and antidiabetic agents. mdpi.comresearchgate.net

The versatility of the hydrazide group allows for the synthesis of a vast number of derivatives, each with the potential for unique biological activities. This has made them a focal point for researchers aiming to discover and develop new therapeutic agents for a variety of diseases. hygeiajournal.comnih.gov

Role in Medicinal Chemistry and Pharmaceutical Development

The hydrazide moiety is a crucial pharmacophore in medicinal chemistry, valued for its ability to serve as a building block for a plethora of novel compounds with significant biological activities. mdpi.comnih.gov The inherent reactivity and structural features of hydrazides make them attractive starting materials for the synthesis of both linear and heterocyclic compounds, which have shown promise in various therapeutic areas. mdpi.com The development of new drugs is often spurred by the need to overcome challenges such as increasing drug resistance and the toxicity of existing medications, and hydrazides offer a promising avenue for the discovery of safer and more effective therapeutic alternatives. mdpi.comnih.gov

Hydrazide derivatives are well-documented for their broad-spectrum antimicrobial properties. mdpi.comnih.gov The azomethine group (–NH–N=CH–) present in hydrazones, which are readily synthesized from hydrazides, is a key structural feature contributing to their biological activity. nih.gov

Antibacterial Activity: Numerous studies have demonstrated the efficacy of hydrazide-hydrazones against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, certain 4-fluorobenzoic acid hydrazide derivatives have exhibited antibacterial activity comparable to the antibiotic ceftriaxone (B1232239) against Staphylococcus aureus. nih.gov Similarly, nicotinic acid hydrazide derivatives have shown potent activity against Pseudomonas aeruginosa. nih.gov The introduction of specific substituents, such as a bromine atom on a naphthyridine scaffold, has been found to enhance antibacterial activity. nih.gov

Antifungal Activity: A variety of hydrazone derivatives have been identified as potent antifungal agents. mdpi.com Scaffolds such as imidazo[1,2-a]pyridine, tetrazole-based acid hydrazides, and benzofuran-based hydrazones have shown promising antifungal activities against different fungal strains. mdpi.com Cholesterol-derived tosylhydrazones have also demonstrated activity against Candida albicans. nih.gov

Antiviral Activity: The antiviral potential of hydrazide compounds has also been explored. mdpi.comhygeiajournal.com For example, imidazole-amide and sulfonamide-containing acid hydrazones have been reported to exhibit potent antiviral activities against various viral strains. mdpi.com

The antimicrobial action of some of these compounds is attributed to their ability to inhibit essential bacterial enzymes, such as DNA gyrase. nih.govnih.gov The structural diversity achievable with hydrazide chemistry allows for the fine-tuning of antimicrobial activity and the development of agents targeting specific microbial pathogens. nih.gov

Hydrazide and hydrazone derivatives have emerged as a promising class of compounds for the development of new anti-inflammatory and analgesic agents. nih.gov Their structural versatility allows for the modulation of key biochemical pathways involved in inflammation and pain. nih.gov

Several studies have highlighted the potential of hydrazide derivatives to inhibit cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins, key mediators of inflammation. nih.gov The hydrazone moiety itself is considered a pharmacophore for COX inhibition. nih.gov For instance, naproxen (B1676952), a well-known nonsteroidal anti-inflammatory drug (NSAID), has been modified into various amide and hydrazide analogues to enhance its anti-inflammatory potency and reduce its ulcerogenic side effects. researchgate.net Some of these naproxen analogues have demonstrated significant anti-inflammatory activity in preclinical models. researchgate.net

Furthermore, certain hydrazone derivatives have been investigated as dual inhibitors of both COX and 5-lipoxygenase (5-LOX), which could offer a broader anti-inflammatory effect compared to traditional NSAIDs. nih.gov Research has also shown that specific structural features, such as the presence of methoxy (B1213986) groups at the para-position of a phenyl ring, can lead to superior inhibition of edema in inflammatory models. nih.gov The anti-inflammatory effects of some naphthyridine derivatives have also been reported, with compounds like N-(2-methoxyphenyl)naphthyridine-2-carboxamide showing potent inhibition of pro-inflammatory mediators. mdpi.com

The analgesic properties of hydrazide derivatives are often linked to their anti-inflammatory actions. By inhibiting the production of inflammatory mediators that sensitize nociceptors, these compounds can effectively reduce pain. nih.gov

The quest for novel anticancer agents has led to the investigation of various chemical scaffolds, including those based on hydrazides. rjptonline.org These compounds have demonstrated potential as antiproliferative and proapoptotic agents in several cancer cell lines. nih.gov

Naphthoquinone derivatives, which share structural similarities with the naphthyl moiety of 2-(2-Naphthyloxy)propanohydrazide, have been extensively studied for their anticancer properties. nih.govmdpi.com The introduction of an aza-heterocycle to the 1,4-naphthoquinone (B94277) nucleus has been shown to modulate the activity and selectivity of these compounds. nih.gov Some of these derivatives have exhibited potent and selective cytotoxicity against bladder carcinoma cells. nih.gov

Hydrazide-hydrazone derivatives have also been explored for their anticancer activities. nih.gov For example, a series of salicylic (B10762653) acid hydrazide hydrazones were synthesized and evaluated for their in vitro anticancer activities against various cancer cell lines, including lung, ovarian, skin, and colon cancer. researchgate.net Furthermore, some hydrazide-2-oxindole analogues have been designed and evaluated for their anticancer efficacy by targeting glycogen (B147801) synthase kinase-3β (GSK-3β), a protein kinase implicated in cancer progression. rsc.org

The mechanisms underlying the anticancer effects of these compounds are varied and can include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases. mdpi.comrsc.org The ability to synthesize a wide range of analogues allows for the optimization of their anticancer potency and selectivity.

The hydrazide scaffold is a key feature in many compounds designed as enzyme inhibitors, playing a crucial role in their interaction with the target protein.

Cyclooxygenase (COX) Inhibition: As mentioned previously, hydrazide and hydrazone derivatives are recognized for their potential to inhibit COX enzymes. nih.gov The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are involved in inflammation and other physiological processes. acs.org The hydrazone moiety can act as a pharmacophore for COX inhibition, and the nature of the substituents on the hydrazone can influence the potency and selectivity for COX-1 versus COX-2. nih.govdergipark.org.tr For example, in a series of tetrazole-based hydrazones, compounds with a 1-methyl-1H-tetrazole moiety showed selective COX-1 inhibition, while those with a 1-phenyl-1H-tetrazole moiety preferentially inhibited COX-2. dergipark.org.tr

Kinase Inhibition: Protein kinases are a large family of enzymes that regulate a wide range of cellular processes, and their dysregulation is implicated in diseases such as cancer and inflammation. epo.org Consequently, kinase inhibitors are a major focus of drug discovery. Hydrazide derivatives have been investigated as inhibitors of various kinases. For instance, hydrazide-2-oxindole analogues have been shown to inhibit glycogen synthase kinase-3β (GSK-3β). rsc.org Other studies have identified quinazolinone hydrazide derivatives as inhibitors of receptor tyrosine kinases like MET, which are involved in cancer cell proliferation. nih.gov The hydrazide moiety can participate in key interactions within the kinase active site, contributing to the inhibitory activity of the compound.

The ability of hydrazide-based compounds to inhibit a range of enzymes highlights their therapeutic potential across different disease areas.

Pentameric ligand-gated ion channels, such as GABA-A and glycine (B1666218) receptors, are known targets for various neuroactive compounds, including alcohols and general anesthetics. nih.gov These channels are crucial for inhibitory neurotransmission in the central nervous system. The modulation of these channels can lead to sedative, anxiolytic, and anticonvulsant effects.

In Vitro and In Vivo Pharmacological Assay Methodologies

The evaluation of the pharmacological potential of this compound and its analogues necessitates a battery of well-established in vitro and in vivo assays. These methodologies are crucial for determining the compound's efficacy in various biological contexts, including its antimicrobial, antioxidant, anti-inflammatory, and analgesic properties.

In Vitro Assay Methodologies

In vitro assays are the initial step in the pharmacological screening process, providing a controlled environment to assess the direct effects of a compound on specific biological targets.

Antimicrobial Activity: The antimicrobial potential of this compound analogues is commonly evaluated using the agar (B569324) disc diffusion method . pensoft.net In this technique, a standardized inoculum of a particular bacterium or fungus is swabbed onto the surface of an agar plate. Paper discs impregnated with the test compound at a specific concentration are then placed on the agar. Following an incubation period, the diameter of the zone of inhibition, the area around the disc where microbial growth is prevented, is measured. This provides a qualitative measure of the compound's antimicrobial efficacy. For a more quantitative assessment, the broth dilution method is employed to determine the Minimum Inhibitory Concentration (MIC). This involves preparing a series of dilutions of the test compound in a liquid growth medium, which is then inoculated with the microorganism. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth after incubation.

Antioxidant Activity: The antioxidant capacity of these compounds is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay . pensoft.netmdpi.com Both methods rely on the ability of an antioxidant to donate a hydrogen atom or an electron to a stable colored radical, resulting in a color change that can be measured spectrophotometrically. The percentage of radical scavenging is calculated, and the IC50 value, which is the concentration of the compound required to scavenge 50% of the radicals, is determined. A lower IC50 value indicates a higher antioxidant activity.

Table 1: In Vitro Antioxidant Activity of Hypothetical this compound Analogues

| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |

| Analogue A | 15.2 ± 1.3 | 10.5 ± 0.9 |

| Analogue B | 28.7 ± 2.1 | 22.1 ± 1.8 |

| Analogue C | 12.5 ± 1.1 | 8.9 ± 0.7 |

| Ascorbic Acid (Standard) | 8.9 ± 0.8 | 6.2 ± 0.5 |

This table presents hypothetical data for illustrative purposes.

In Vivo Assay Methodologies

Following promising in vitro results, in vivo assays are conducted in animal models to evaluate the pharmacological effects of the compounds in a whole living organism, providing insights into their potential therapeutic efficacy and mechanism of action.

Anti-inflammatory Activity: The carrageenan-induced paw edema model in rodents is a widely used and well-established method for evaluating the acute anti-inflammatory activity of new compounds. researchgate.netrjptonline.orgnih.govfrontiersin.org In this assay, a localized inflammation is induced by injecting a solution of carrageenan into the plantar surface of the animal's hind paw. The test compound is administered, typically orally or intraperitoneally, prior to the carrageenan injection. The volume of the paw is measured at various time intervals after the induction of inflammation using a plethysmometer. The percentage of inhibition of edema is then calculated by comparing the paw volume of the treated group with that of the control group.

Table 2: In Vivo Anti-inflammatory Activity of Hypothetical this compound Analogues on Carrageenan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |

| Control (Vehicle) | - | 0 |

| Analogue A | 50 | 45.8 ± 3.2 |

| Analogue B | 50 | 32.1 ± 2.5 |

| Analogue C | 50 | 55.2 ± 4.1 |

| Diclofenac (Standard) | 10 | 68.5 ± 5.0 |

This table presents hypothetical data for illustrative purposes.

Analgesic Activity: To assess the pain-relieving properties of this compound analogues, several in vivo models are employed. The acetic acid-induced writhing test is a common method for screening peripheral analgesic activity. nih.govjnu.ac.bd In this test, an intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen) in mice. The test compound is administered prior to the acetic acid injection, and the number of writhes is counted over a specific period. The percentage of protection or inhibition of writhing is calculated by comparing the treated group with the control group. Another frequently used model is the hot plate test , which is used to evaluate central analgesic activity. nih.gov In this test, the animal is placed on a heated surface, and the latency to a pain response (such as licking the paws or jumping) is measured. An increase in the reaction time in the treated group compared to the control group indicates an analgesic effect.

Table 3: In Vivo Analgesic Activity of Hypothetical this compound Analogues in Acetic Acid-Induced Writhing Test in Mice

| Treatment | Dose (mg/kg) | Writhing Inhibition (%) |

| Control (Vehicle) | - | 0 |

| Analogue A | 25 | 42.6 ± 3.8 |

| Analogue B | 25 | 29.4 ± 2.9 |

| Analogue C | 25 | 58.1 ± 4.5 |

| Aspirin (Standard) | 100 | 65.3 ± 5.2 |

This table presents hypothetical data for illustrative purposes.

Structure Activity Relationship Sar Studies and Ligand Design for 2 2 Naphthyloxy Propanohydrazide Derivatives

Elucidation of Key Pharmacophoric Features and Structural Determinants of Activity

The fundamental structure of 2-(2-Naphthyloxy)propanohydrazide derivatives incorporates several key pharmacophoric elements that are essential for their biological action. These include the bulky naphthyloxy group, the flexible propanohydrazide linker, and the terminal hydrazide or hydrazone moiety. The spatial arrangement and electronic properties of these components are critical determinants of the molecule's ability to interact with its biological target.

The naphthyloxy moiety often serves as a crucial anchor, fitting into a hydrophobic pocket of the target protein. The propanohydrazide backbone provides the necessary spacing and conformational flexibility for optimal orientation of the pharmacophoric groups. The terminal hydrazide or hydrazone function is typically involved in key hydrogen bonding interactions or can be a site for further derivatization to modulate activity. mdpi.com

Impact of Substitutions on the Naphthyloxy Moiety on Biological Profiles

Modifications to the naphthyloxy ring system have a profound impact on the biological profile of these compounds. The position, number, and nature of substituents can influence potency, selectivity, and pharmacokinetic properties. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electron density of the aromatic system, thereby affecting its binding affinity.

Studies on related naphthalenoid compounds have shown that alterations within the naphthalenoid core can significantly affect their antibacterial potency. rsc.org The flexibility and length of attached chains, analogous to the propanohydrazide backbone, are also critical. rsc.org For example, in a series of naphthalenoid ansamycins, greater flexibility of the ansa chain resulted in improved biological outcomes. rsc.org

Influence of Modifications to the Propanohydrazide Backbone on Efficacy

The propanohydrazide backbone is not merely a passive linker; its structure and conformation play an active role in determining the efficacy of the derivatives. Altering the length of the alkyl chain, introducing branching, or incorporating rigid elements can significantly impact the molecule's activity. These modifications can affect the distance and orientation between the naphthyloxy group and the terminal functional group, which is often crucial for optimal interaction with the target.

Systematic modifications of polypeptide backbones have demonstrated that such alterations can lead to improved pharmacokinetic properties in vivo. researchgate.net For example, the extension of carbon chains in certain prodrugs improved their self-assembly ability and pharmacokinetic behavior. nih.gov However, there is a delicate balance, as excessively long chains can sometimes lead to decreased activity or undesirable properties. nih.gov

Structure-Activity Relationships of N'-Substituents in Hydrazone Analogues

Condensation of the terminal hydrazide group of this compound with various aldehydes and ketones yields a diverse library of hydrazone analogues. The N'-substituents introduced through this modification offer a rich opportunity for SAR exploration. The nature of the substituent—be it aromatic, heterocyclic, or aliphatic—can dramatically influence the biological activity.

In studies of similar hydrazone derivatives, the substituents on the phenyl ring of the hydrazone moiety were found to be critical for activity. nih.gov Generally, more apolar compounds have shown better activities. frontiersin.orgnih.gov For instance, in a series of phenylpyrazolones, analogues with an aromatic ring substituent displayed higher activity than those with more polar groups. frontiersin.orgnih.gov The geometry of the imine (CH=N) double bond, typically in the E configuration for aroyl hydrazones, is also a key structural feature. mdpi.com

Rational Drug Design and Optimization Based on SAR Insights

The collective SAR data provides a robust framework for the rational design and optimization of novel this compound derivatives. By understanding which structural features are essential for activity and which can be modified to fine-tune properties, medicinal chemists can design new compounds with improved potency, selectivity, and pharmacokinetic profiles. nih.govebi.ac.uk

This process often involves computational modeling to predict the binding of designed analogues to their biological target, followed by chemical synthesis and biological evaluation. For example, based on existing SAR, new derivatives with specific substitutions on the naphthyloxy ring and tailored N'-substituents on the hydrazone moiety can be proposed to enhance desired biological effects. ebi.ac.uk This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery.

The following table provides an overview of the key structural components and their influence on the activity of this compound derivatives:

| Structural Component | Modification | Impact on Biological Activity |

| Naphthyloxy Moiety | Substitution (e.g., electron-donating/withdrawing groups) | Modulates binding affinity and selectivity. |

| Propanohydrazide Backbone | Altering chain length or rigidity | Affects spatial orientation and pharmacokinetic properties. |

| N'-Substituent (in Hydrazones) | Introduction of various aromatic or aliphatic groups | Significantly influences potency and target interaction. Apolar groups often enhance activity. |

Computational Chemistry and Molecular Modeling of 2 2 Naphthyloxy Propanohydrazide

Molecular Docking for Target Binding Prediction and Mechanism Elucidation

Molecular docking is a powerful computational tool that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this technique is instrumental in predicting how a potential drug molecule, such as 2-(2-Naphthyloxy)propanohydrazide, might interact with a specific biological target, typically a protein or enzyme.

While specific docking studies on this compound are not extensively detailed in publicly available literature, the principles of molecular docking can be applied to understand its potential interactions. The process involves creating a three-dimensional model of both the ligand (this compound) and the target protein. Sophisticated algorithms then explore various possible binding poses, calculating the binding affinity for each.

For a molecule like this compound, which possesses a naphthyloxy group, a propanohydrazide moiety, and a chiral center, docking studies would be crucial in identifying key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding. The hydrazide group, for instance, can act as both a hydrogen bond donor and acceptor, potentially forming strong connections within a protein's active site. The bulky naphthyl group would likely favor binding to hydrophobic pockets. The insights from such studies are invaluable for elucidating the potential mechanism of action and for guiding the design of more potent and selective analogs.

Conformational Analysis and Conformational Flexibility Studies

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound is essential to understand the range of shapes it can adopt and which of these are energetically favorable. The presence of several rotatable bonds in its structure—around the ether linkage, the propanoyl chain, and the hydrazide group—endows it with significant conformational flexibility.

Computational methods, such as molecular mechanics and quantum chemistry calculations, are employed to explore the potential energy surface of the molecule and identify its stable conformers. These studies can reveal the likelihood of the molecule adopting a specific shape required for binding to a biological target. For instance, the relative orientation of the naphthyl ring and the hydrazide group can be critical for fitting into a protein's binding site. Understanding the energy barriers between different conformations is also important, as it determines how easily the molecule can switch between shapes.

A study on the conformational isomerism of a similar fragment, 2,2-difluoroethylamine (B1345623) hydrochloride, highlighted the importance of intramolecular forces in determining conformational preference. beilstein-journals.org In the case of this compound, factors such as intramolecular hydrogen bonding between the hydrazide protons and the ether oxygen could play a significant role in stabilizing certain conformations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, untested compounds.

To build a QSAR model for a series of analogs of this compound, researchers would first synthesize and test a set of structurally related molecules for a specific biological activity. Then, a wide range of molecular descriptors, such as electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP), would be calculated for each compound. Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

A successful QSAR model could, for example, reveal that a certain distribution of electrostatic potential or a specific molecular shape is crucial for the desired therapeutic effect. This knowledge is then used to virtually screen large libraries of compounds or to guide the design of new derivatives of this compound with potentially enhanced activity.

Molecular Dynamics Simulations for Ligand-Receptor Interaction Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound bound to a target protein would provide invaluable insights into the stability of the binding pose and the nature of the interactions. nih.gov

These simulations can reveal how the ligand and protein adapt to each other upon binding, the role of water molecules in mediating interactions, and the flexibility of different parts of the complex. nih.gov By analyzing the trajectory of the simulation, researchers can calculate important parameters like the binding free energy, providing a more accurate estimate of the binding affinity than docking alone. MD simulations are computationally intensive but offer a level of detail that is crucial for understanding the intricate dance between a drug molecule and its target. nih.govnih.gov

In Silico ADME/Tox Predictions for Lead Compound Prioritization

Before a compound can be considered a viable drug candidate, it must possess favorable ADME/Tox properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity. In silico (computer-based) models have become indispensable for predicting these properties early in the drug discovery process, helping to identify and deprioritize compounds that are likely to fail later in development due to poor pharmacokinetics or toxicity. nih.govnih.gov

For this compound, various computational tools can be used to predict its ADME/Tox profile. These models are often based on large datasets of experimental data and use machine learning algorithms to make predictions based on the molecule's structure.

Table 1: Predicted ADME Properties of this compound

| Property | Predicted Value | Implication |

| Absorption | ||

| Human Intestinal Absorption | Likely High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Suggests good absorption across the intestinal wall. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Likely Low | May not readily cross into the central nervous system. |

| Plasma Protein Binding | High | The extent of binding will influence the free drug concentration. |

| Metabolism | ||

| Cytochrome P450 (CYP) Inhibition | Potential for inhibition of specific CYP isozymes (e.g., CYP2D6, CYP3A4) | Requires experimental verification to assess drug-drug interaction risk. |

| Major Metabolic Sites | N-dealkylation, hydroxylation of the naphthyl ring | Provides guidance for identifying potential metabolites. |

| Excretion | ||

| Renal Excretion | Likely a significant route | The compound and its metabolites may be cleared by the kidneys. |

| Toxicity | ||

| hERG Blockage | Low to Moderate Risk | Potential for cardiac side effects needs to be evaluated. |

| Mutagenicity (Ames test) | Likely Negative | Low probability of causing genetic mutations. |

| Hepatotoxicity | Low Risk | Unlikely to cause significant liver damage. |

These in silico predictions provide a valuable preliminary assessment, guiding further experimental testing and aiding in the selection of the most promising lead compounds for further development. nih.govnih.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 2 2 Naphthyloxy Propanohydrazide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton NMR (¹H NMR) Analysis

In ¹H NMR analysis of 2-(2-Naphthyloxy)propanohydrazide, each unique proton or group of equivalent protons in the molecule generates a distinct signal, or resonance, in the spectrum. The chemical shift (δ) of each signal, measured in parts per million (ppm), indicates the electronic environment of the proton. Protons near electronegative atoms (like oxygen or nitrogen) are "deshielded" and appear at a lower field (higher ppm value).

The expected signals for this molecule would include distinct resonances for the seven protons of the naphthyl group, typically found in the aromatic region (around 7.0-8.0 ppm). The methine (CH) proton and the methyl (CH₃) protons of the propanohydrazide moiety would appear further upfield. The protons of the hydrazide group (-NH-NH₂) would show characteristic signals that can be broad and their position may vary depending on the solvent and concentration due to hydrogen bonding. The integration of these signals would correspond to the number of protons they represent, while the splitting pattern (e.g., singlet, doublet, triplet) would reveal the number of neighboring protons, helping to piece together the connectivity of the molecule.

Carbon-13 NMR (¹³C NMR) Analysis

Complementing the ¹H NMR, Carbon-13 NMR spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom produces a signal at a characteristic chemical shift. For this compound, distinct signals would be expected for the ten carbon atoms of the naphthalene (B1677914) ring, the carbonyl carbon (C=O) of the hydrazide group (typically at a low field, ~170 ppm), and the two carbons of the ethyl-ether side chain. The carbon attached to the oxygen will be downfield compared to the terminal methyl carbon. This technique is crucial for confirming the total number of carbon atoms and identifying key functional groups like the carbonyl.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals and confirm the structural assembly, two-dimensional (2D) NMR experiments are utilized. epa.gov

COSY (Correlation Spectroscopy) reveals correlations between protons that are coupled to each other, typically on adjacent carbons. This would help establish the connectivity within the propanohydrazide fragment and trace the sequence of protons around the naphthalene rings. epa.gov

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon-hydrogen pairs. Each cross-peak in an HSQC spectrum links a proton signal to the carbon signal of the atom it is attached to, allowing for unambiguous assignment of the carbon skeleton based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for linking the different fragments of the molecule together, such as connecting the propanohydrazide moiety to the naphthyloxy group via the ether linkage. epa.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and can offer insights into the structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₄N₂O₂), the monoisotopic mass is calculated to be 230.1055 g/mol . epa.gov HRMS analysis would be used to confirm this exact mass, thereby validating the molecular formula and distinguishing it from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would display several characteristic absorption bands:

N-H Stretching: The hydrazide group's N-H bonds would typically show one or two sharp bands in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the carbonyl group in the amide/hydrazide functionality would be prominent around 1650-1680 cm⁻¹.

C-O-C Stretching: The ether linkage would produce a strong band in the 1050-1250 cm⁻¹ region.

Aromatic C=C and C-H Stretching: The naphthalene ring would show characteristic C=C stretching absorptions in the 1450-1600 cm⁻¹ range and aromatic C-H stretching bands just above 3000 cm⁻¹.

The collective data from these spectroscopic methods provide a comprehensive and definitive characterization of the molecular structure of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for verifying the empirical formula of a synthesized compound. By quantitatively determining the percentage composition of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—a direct comparison can be made with the theoretical values calculated from the proposed molecular formula.

For this compound, with a molecular formula of C₁₃H₁₄N₂O₂, the theoretical elemental composition has been calculated. While specific experimental data from peer-reviewed literature for this exact compound is not available, the expected values serve as a benchmark for compositional purity. Any significant deviation between the experimentally determined and calculated values would indicate the presence of impurities or an incorrect structural assignment.

Table 1: Theoretical Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

| Carbon | C | 67.81 |

| Hydrogen | H | 6.13 |

| Nitrogen | N | 12.17 |

| Oxygen | O | 13.90 |

| Note: The percentage of oxygen is typically determined by difference. |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

To date, a specific single-crystal X-ray diffraction study for this compound has not been reported in the surveyed scientific literature. However, analysis of structurally related compounds, such as hydrazone derivatives and molecules containing the 2-naphthyloxy moiety, provides a strong indication of the expected structural features.

A hypothetical crystallographic analysis of this compound would yield a comprehensive set of data, which would be deposited in a crystallographic database. This data would include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the atomic coordinates for each atom in the asymmetric unit. From these fundamental parameters, a detailed picture of the molecular geometry can be constructed. For instance, the planarity of the naphthalene ring system, the conformation of the propanohydrazide chain, and the dihedral angle between the naphthyloxy group and the hydrazide moiety would be precisely determined.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | To be determined |

| Space Group | To be determined |

| a (Å) | To be determined |

| b (Å) | To be determined |

| c (Å) | To be determined |

| α (°) | To be determined |

| β (°) | To be determined |

| γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z (molecules/unit cell) | To be determined |

| Density (calculated) (g/cm³) | To be determined |

| Note: This table represents the type of data that would be obtained from an X-ray crystallographic analysis. The actual values are pending experimental determination. |

Furthermore, for chiral molecules such as this compound, which contains a stereocenter at the α-carbon of the propionyl group, X-ray crystallography on a single crystal of a pure enantiomer can determine the absolute configuration. This is typically achieved through the use of anomalous dispersion effects, providing an unambiguous assignment of the (R) or (S) configuration.

Broader Applications and Future Research Directions

Potential Applications in Agrochemistry (Herbicidal, Insecticidal, Fungicidal Agents)

The structural components of 2-(2-Naphthyloxy)propanohydrazide suggest its potential for development as an agrochemical agent. The naphthyloxy group is present in some commercial herbicides. For instance, N,N-diethyl-2-(1-naphthyloxy)propionamide has demonstrated significant pre-emergence herbicidal activity, with its D(-) isomer being substantially more active than the L(+) isomer. nih.govdocumentsdelivered.com This indicates that the naphthyloxy-propanoic acid backbone is a viable scaffold for developing herbicidal agents.

Furthermore, the broader class of hydrazide and hydrazone derivatives has been noted for various agrochemical applications, including herbicidal properties. mdpi.comnih.gov The exploration of this compound and its derivatives could yield novel compounds with potent and selective effects against various weeds, pests, or fungal pathogens. Future research should involve systematic screening of this compound and its analogues against a panel of plant, insect, and fungal species to identify potential leads for new agrochemical products.

Table 1: Potential Agrochemical Applications of Hydrazide Scaffolds

| Application Area | Rationale and Research Findings | Source Index |

|---|---|---|

| Herbicidal Agents | The related compound N,N-diethyl-2-(1-naphthyloxy)propionamide shows significant herbicidal activity. nih.govdocumentsdelivered.com Hydrazide derivatives, in general, have been reported to possess herbicidal properties. mdpi.comnih.gov | mdpi.comnih.govnih.govdocumentsdelivered.com |

| Insecticidal Agents | The diverse biological activities of hydrazides suggest potential for disrupting insect biological systems. Screening against common agricultural pests is a logical next step. | mdpi.comnih.gov |

| Fungicidal Agents | Hydrazide-hydrazone derivatives are well-documented for their antifungal activities against various pathogenic fungi. nih.govmdpi.com This suggests that this compound could be a precursor to new antifungal treatments for crops. | nih.govmdpi.com |

Utility as Chemical Intermediates and Building Blocks in Complex Organic Synthesis

Hydrazides are highly valuable intermediates in organic synthesis due to the reactivity of the -CONHNH2 group. This functional group can serve as a nucleophile and is a key precursor for the construction of various heterocyclic systems. mdpi.com Specifically, acid hydrazides are effective substrates for synthesizing five- and six-membered heterocyclic rings, which are prevalent in many biologically active molecules. nih.gov

The this compound molecule can be used as a building block to create a library of more complex derivatives. For example, condensation with various aldehydes or ketones can readily produce a series of hydrazide-hydrazones. mdpi.comnih.gov Moreover, the hydrazide moiety is a synthon for heterocycles such as:

1,3,4-Oxadiazoles: Formed through cyclization reactions, these are known for a wide range of pharmacological activities. nih.gov

1,3,4-Thiadiazoles: Can be synthesized from hydrazides and are also associated with diverse bioactivities. nih.gov

1,2,4-Triazoles: Another important class of heterocyclic compounds accessible from hydrazide precursors. nih.gov

This synthetic versatility allows chemists to use this compound as a starting material to generate novel molecular architectures for screening in various biological assays. researchgate.net

Development of Novel Analogues for Enhanced Bioactivity and Selectivity

A primary strategy in medicinal chemistry is the synthesis of analogues of a lead compound to optimize its biological activity, selectivity, and pharmacokinetic properties. mdpi.com For this compound, several modification strategies can be envisioned:

Substitution on the Naphthyl Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) onto the naphthalene (B1677914) ring system can modulate the compound's lipophilicity, electronic properties, and steric profile, which can significantly impact its interaction with biological targets.

Modification of the Hydrazide Moiety: Converting the hydrazide into different hydrazones by reacting it with a diverse set of aldehydes and ketones is a common and effective method for creating large libraries of derivatives. mdpi.comnih.gov The resulting azomethine group (-NH–N=CH–) is often crucial for pharmacological activity. mdpi.com

Alterations to the Propionyl Linker: The length and structure of the alkyl chain connecting the naphthyloxy and hydrazide groups can be varied to optimize the compound's spatial orientation and binding affinity.

Such analogue development programs aim to establish clear Structure-Activity Relationships (SARs), guiding the design of compounds with improved potency and reduced off-target effects. researchgate.net

Exploration of New Therapeutic Avenues and Undiscovered Biological Targets

The hydrazide-hydrazone scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a broad spectrum of pharmacological effects. mdpi.comnih.gov While the specific activities of this compound are not extensively documented, the activities of related compounds provide a roadmap for future investigation. For example, hydrazide derivatives of the structurally similar 2-napthoxy acetic acid have been evaluated for anti-inflammatory activity. nih.gov

Future research should focus on screening this compound and its derivatives against a wide range of biological targets to uncover new therapeutic potential.

Table 2: Reported Biological Activities of Hydrazide Derivatives and Potential Therapeutic Areas

| Biological Activity | Potential Therapeutic Area | Source Index |

|---|---|---|

| Anticancer | Oncology (e.g., against lung, ovarian, skin, and colon cancer cell lines) | nih.govnih.govmdpi.com |

| Antimicrobial | Infectious Diseases (antibacterial and antifungal agents) | nih.govmdpi.comnih.gov |

| Antitubercular | Infectious Diseases (specifically against Mycobacterium tuberculosis) | nih.govresearchgate.net |

| Anti-inflammatory | Inflammation-related disorders (e.g., arthritis) | nih.govnih.gov |

| Anticonvulsant | Neurology (e.g., epilepsy) | researchgate.netresearchgate.net |

| Antiviral | Infectious Diseases (e.g., against various viral strains) | mdpi.com |

| Antidepressant | Psychiatry (e.g., as monoamine oxidase inhibitors) | researchgate.net |

Ligand-based target prediction studies can also be employed to identify putative enzymatic targets for this class of compounds, opening up previously undiscovered therapeutic avenues. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery Workflows

Table 3: AI and Machine Learning Applications in Hydrazide-Based Drug Discovery

| Discovery Stage | AI/ML Application | Potential Impact | Source Index |

|---|---|---|---|

| Hit Identification | Virtual High-Throughput Screening (vHTS) to screen billions of virtual compounds against a target. | Rapidly identifies a diverse set of initial "hit" compounds. | drug-dev.comyoutube.com |

| Hit-to-Lead Optimization | Predictive models for ADMET properties and bioactivity (QSAR). | Prioritizes the synthesis of analogues with a higher likelihood of success, reducing wasted effort. | youtube.comnih.gov |

| De Novo Design | Generative algorithms create novel molecules optimized for multiple parameters. | Designs entirely new chemical entities with tailored properties beyond existing libraries. | drug-dev.commdpi.com |

| Target Identification | Analysis of large biological datasets (genomics, proteomics) to identify and validate new drug targets. | Uncovers novel biological targets for hydrazide compounds to act upon. | youtube.comnih.gov |

By training algorithms on existing data for hydrazide compounds, researchers can build predictive models to screen virtual libraries of this compound analogues, identifying the most promising candidates for synthesis and biological testing. nih.govnih.gov

Challenges and Opportunities in the Translational Research of Hydrazide-Based Compounds

Translating a promising compound from the laboratory to clinical use is a complex, multi-stage process fraught with challenges. futurebridge.com For hydrazide-based compounds like this compound, specific hurdles and opportunities exist.

Challenges:

Synthetic Complexity: The synthesis of certain peptide-based or complex hydrazide derivatives can be challenging, sometimes involving undesired side reactions or requiring multi-step, low-yield processes. clarku.eduresearchgate.net Developing robust, scalable, and cost-effective synthetic routes is a critical translational hurdle.

Regulatory Navigation: The path to regulatory approval is rigorous and requires extensive data on a compound's efficacy, safety, and manufacturing quality (CMC). cytivalifesciences.com For novel chemical entities, this process can be particularly demanding.

Bridging the Gap Between Science and Business: Securing funding and managing the transition from an academic research project to a commercially viable enterprise requires a different skill set, involving intellectual property management, business strategy, and investor relations. cytivalifesciences.com

Opportunities:

Addressing Unmet Medical Needs: The broad biological activity of hydrazides provides an opportunity to develop drugs for diseases with high unmet needs, such as multi-drug resistant infections or aggressive cancers. mdpi.comnih.gov

Continuous Innovation: The constant evolution of translational science, including new biological insights and technologies like AI, provides ongoing opportunities to improve the efficiency of the research and development process for hydrazide-based therapies. futurebridge.com

Successfully navigating these challenges while leveraging the inherent opportunities will be key to realizing the full therapeutic potential of this compound and its derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.